N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
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Overview
Description
CHEMBL1830711 is a small organic molecule with the molecular formula C13H12N6S. It is known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential therapeutic applications .
Preparation Methods
The preparation of CHEMBL1830711 involves several synthetic routes. One common method includes the reaction of pyrimidine derivatives with thiazole compounds under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for CHEMBL1830711 are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.
Chemical Reactions Analysis
CHEMBL1830711 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
CHEMBL1830711 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of CHEMBL1830711 involves its binding to the metabotropic glutamate receptor 4 (mGlu4) as a positive allosteric modulator. This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) signaling .
Comparison with Similar Compounds
CHEMBL1830711 can be compared with other similar compounds that modulate metabotropic glutamate receptors. Some of these similar compounds include:
CHEMBL1830712: Another positive allosteric modulator of mGlu4 with a slightly different chemical structure.
CHEMBL1830713: A compound with similar modulatory effects on mGlu4 but differing in its binding affinity and potency.
The uniqueness of CHEMBL1830711 lies in its specific binding affinity and modulatory effects on mGlu4, which may offer distinct therapeutic advantages over other similar compounds .
Properties
Molecular Formula |
C13H12N6S |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine |
InChI |
InChI=1S/C13H12N6S/c1-3-9-8(7-16-19-9)11-10(4-1)20-13(17-11)18-12-14-5-2-6-15-12/h2,5-7H,1,3-4H2,(H,16,19)(H,14,15,17,18) |
InChI Key |
HYJWPTWQMAYKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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